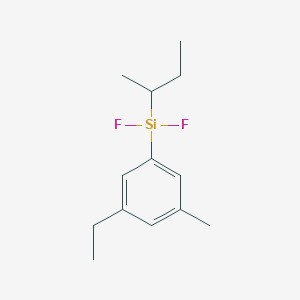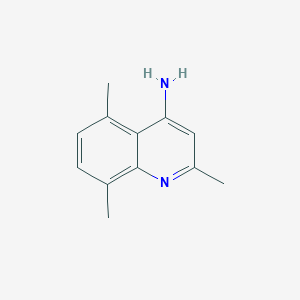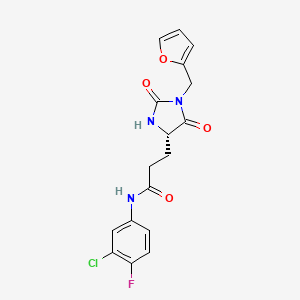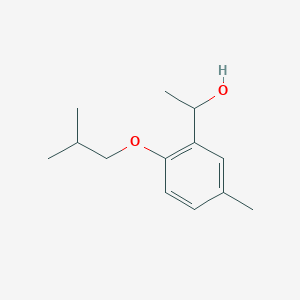![molecular formula C26H34O B12621309 (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone CAS No. 918500-18-2](/img/structure/B12621309.png)
(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone is a chemical compound with the molecular formula C₂₆H₃₄O It is characterized by the presence of a decyl group attached to a phenyl ring, which is further connected to another phenyl ring substituted with a prop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone typically involves the following steps:
Formation of the Decylphenyl Intermediate: The initial step involves the alkylation of phenylmagnesium bromide with decyl bromide to form 4-decylphenylmagnesium bromide.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-(prop-2-en-1-yl)benzoyl chloride in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert the ketone group to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, mild temperatures.
Substitution: Br₂, HNO₃, FeCl₃ as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanol: Similar structure but with an alcohol group instead of a ketone.
(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
This detailed article provides a comprehensive overview of (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
918500-18-2 |
|---|---|
Molekularformel |
C26H34O |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(4-decylphenyl)-(4-prop-2-enylphenyl)methanone |
InChI |
InChI=1S/C26H34O/c1-3-5-6-7-8-9-10-11-13-23-16-20-25(21-17-23)26(27)24-18-14-22(12-4-2)15-19-24/h4,14-21H,2-3,5-13H2,1H3 |
InChI-Schlüssel |
QMCSXDFMTMCAFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B12621232.png)


![1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12621247.png)





![N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide](/img/structure/B12621283.png)


![1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl)phenoxy]ethyl}piperidine](/img/structure/B12621312.png)
